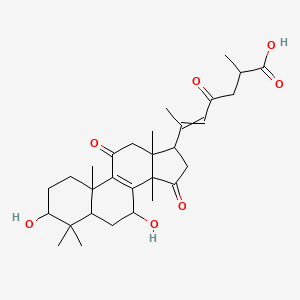

12β-Hydroxyganoderenic acid B

Beschreibung

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid has been reported in Ganoderma lucidum and Ganoderma applanatum with data available.

Eigenschaften

CAS-Nummer |

100665-41-6 |

|---|---|

Molekularformel |

C30H42O7 |

Molekulargewicht |

514.6 g/mol |

IUPAC-Name |

(Z)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10- |

InChI-Schlüssel |

QECQJYAIIIIKJB-GDNBJRDFSA-N |

Isomerische SMILES |

CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Kanonische SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

melting_point |

211 - 214 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of 12β-Hydroxyganoderenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, and preliminary characterization of 12β-Hydroxyganoderenic acid B, a lanostane-type triterpenoid (B12794562) identified from the medicinal mushroom Ganoderma lucidum. This document provides comprehensive experimental protocols, quantitative data, and insights into its potential biological activities for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of structurally diverse and biologically active triterpenoids, often referred to as ganoderic acids. These compounds have garnered significant scientific interest due to their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and immunomodulatory properties. Among these is this compound, a highly oxygenated lanostane-type triterpenoid. This guide focuses on the seminal work that led to its identification and purification, providing a foundation for further research and development.

Discovery and Isolation

The initial discovery and isolation of this compound, also reported as 12β-hydroxy-3,7,11,15,23-pentaoxo-lanosta-8-en-26-oic acid, was a result of a systematic investigation into the chemical constituents of the fruiting bodies of Ganoderma lucidum. The general workflow for its isolation is depicted below.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature that first reported the isolation of this compound.

2.1.1. Extraction

-

Preparation of Plant Material: Air-dried fruiting bodies of Ganoderma lucidum (5.0 kg) were powdered.

-

Solvent Extraction: The powdered material was extracted three times with ethyl acetate (30 L each time) at room temperature for 72 hours per extraction.

-

Concentration: The combined ethyl acetate extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude extract was subjected to column chromatography over a silica gel (200-300 mesh) column.

-

Elution was performed with a gradient of petroleum ether-acetone (from 10:1 to 0:1, v/v) to yield multiple fractions.

-

-

Sephadex LH-20 Chromatography:

-

Fractions showing similar profiles on thin-layer chromatography (TLC) were combined and further purified on a Sephadex LH-20 column.

-

Elution was carried out with a chloroform-methanol (1:1, v/v) mixture.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The fraction containing the target compound was subjected to preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV detector at 252 nm.

-

Fractions corresponding to the peak of interest were collected and the solvent was evaporated to yield the purified this compound.

-

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the compound's structure. Generally, ganoderic acids exhibit characteristic losses of water (H₂O) and carbon dioxide (CO₂). Cleavages in the D-ring and the side chain are also common fragmentation pathways that help in identifying the core structure and substituents.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₀O₈ |

| Molecular Weight | 528.63 g/mol |

| Ionization Mode | ESI (Negative or Positive) |

| [M-H]⁻ (Calculated) | 527.2645 |

| [M+H]⁺ (Calculated) | 529.2799 |

Note: The exact m/z values would be reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure, including the carbon skeleton and the position and stereochemistry of functional groups.

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data (Predicted/Typical Values)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 3 | ~215.0 (C=O) | - |

| 7 | ~200.0 (C=O) | - |

| 8 | ~140.0 (C) | - |

| 9 | ~160.0 (C) | - |

| 11 | ~205.0 (C=O) | - |

| 12 | ~75.0 (CH-OH) | ~4.5 (d) |

| 15 | ~210.0 (C=O) | - |

| 23 | ~208.0 (C=O) | - |

| 26 | ~175.0 (COOH) | - |

Note: This table provides predicted or typical chemical shift values for key functional groups in related lanostane (B1242432) triterpenoids. The actual, detailed assignments would be available in the original research publication.

Biological Activity and Potential Signaling Pathways

Preliminary biological evaluation of this compound has focused on its cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxicity of this compound was assessed using the MTT assay against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines.

Table 3: Cytotoxicity of this compound (IC₅₀ in µM)

| Cell Line | IC₅₀ (µM) |

| MDA-MB-231 | >40 |

| HepG2 | >40 |

Data extracted from Chen et al., 2017. An IC₅₀ value greater than 40 µM indicates weak to no cytotoxic activity under the tested conditions.

While this compound itself showed limited cytotoxicity in these specific assays, many other lanostane-type triterpenoids from Ganoderma lucidum exhibit potent anti-cancer effects. The structural features of these molecules are key to their activity, and further investigations into other cell lines or biological assays may reveal different activity profiles for this compound.

Potential Signaling Pathways

Although specific signaling pathways for this compound have not been extensively studied, the activities of other structurally related ganoderic acids suggest potential mechanisms of action that warrant investigation.

4.2.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Several ganoderic acids have been shown to inhibit the NF-κB pathway, thereby suppressing tumor growth and angiogenesis.

An In-depth Technical Guide to the Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderma lucidum, a renowned medicinal mushroom, produces a vast array of bioactive triterpenoids known as ganoderic acids (GAs). Among these, 12β-Hydroxyganoderenic acid B stands out for its potential pharmacological value. This technical guide provides a comprehensive overview of its biosynthetic pathway, integrating current genomic, transcriptomic, and metabolomic data. The biosynthesis originates from the mevalonate (B85504) (MVA) pathway, leading to the triterpenoid (B12794562) precursor lanosterol (B1674476). Subsequently, a series of complex, regio- and stereo-specific modifications, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, tailor the lanosterol backbone. While the complete enzymatic sequence for this compound is not yet fully elucidated, this document outlines the established upstream pathway, delineates a putative sequence for the final hydroxylation step, and presents key quantitative data. Furthermore, detailed experimental protocols for the quantification of ganoderic acids, gene expression analysis, and heterologous protein expression are provided to facilitate further research in this field.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process divided into two major stages: the upstream MVA pathway that synthesizes the lanosterol precursor, and the downstream post-lanosterol modification pathway that creates the final complex triterpenoid.

Upstream: The Mevalonate (MVA) Pathway to Lanosterol

The initial stages of GA biosynthesis are well-characterized and follow the conserved MVA pathway, which is essential for the production of all isoprenoids in fungi.[1] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the first tetracyclic triterpenoid, lanosterol.[1]

The key enzymes catalyzing this pathway have been identified in the G. lucidum genome and are crucial for the overall flux towards triterpenoid production.[2] 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is considered a rate-limiting enzyme in this pathway.[3]

Downstream: Post-Lanosterol Modifications

Following the synthesis of lanosterol, a complex cascade of tailoring reactions occurs, including oxidation, reduction, and hydroxylation, which generates the vast diversity of over 150 identified GAs.[4] These modifications are predominantly catalyzed by a large family of cytochrome P450 (CYP450) enzymes.[2] The G. lucidum genome contains over 200 putative P450 genes, highlighting the fungus's immense capacity for secondary metabolite production.[2]

The specific enzymatic steps leading from lanosterol to this compound have not been fully elucidated. However, based on the known structure of Ganoderenic acid B and its 12β-hydroxylated derivative, a putative final step can be proposed. Ganoderenic acid B (C₃₀H₄₂O₇) is the likely immediate precursor, which then undergoes a highly specific hydroxylation at the C-12 position to yield this compound (C₃₀H₄₂O₈).[5][6] This reaction is catalyzed by a currently uncharacterized P450 enzyme, tentatively classified as a lanostane (B1242432) 12β-hydroxylase.

Quantitative Data on Ganoderic Acid Biosynthesis

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the regulation of the GA pathway and for metabolic engineering efforts. While specific data for this compound is limited, studies on total GAs and related pathway genes provide valuable insights.

Table 1: Gene Expression Changes in Response to Elicitors

| Gene | Enzyme | Elicitor | Fold Change in Expression | Reference |

|---|---|---|---|---|

| hmgs | HMG-CoA Synthase | Sodium Acetate (4 mM) | ~2.5-fold increase | [7] |

| fps | Farnesyl Pyrophosphate Synthase | Sodium Acetate (4 mM) | ~2.0-fold increase | [7] |

| sqs | Squalene Synthase | Sodium Acetate (4 mM) | ~3.0-fold increase | [7] |

| hmgr | HMG-CoA Reductase | Salicylic Acid | Up-regulated |[8] |

Table 2: Ganoderic Acid Production & Precursor Accumulation

| Compound/Product | Condition | Yield / Content | Reference |

|---|---|---|---|

| Total Ganoderic Acids | Sodium Acetate (4 mM) | 28.63% increase (to 34.64 mg/g) | [7] |

| Ganoderic Acid (HLDOA) | Heterologous expression (cyp5150l8 in S. cerevisiae) | 14.5 mg/L | [9] |

| Ganoderic Acid (DHLDOA) | Heterologous expression (cyp5139G1 in S. cerevisiae) | 2.2 mg/L | [10] |

| Ganoderic Acids | Overexpression of truncated hmgr gene | ~2-fold increase |[3] |

Experimental Protocols

Quantification of Ganoderic Acids by HPLC

This protocol describes a general method for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of GAs from G. lucidum fruiting bodies.

Methodology:

-

Extraction:

-

Weigh 1-10 g of dried, powdered G. lucidum fruiting body.

-

Add 95% ethanol at a 1:20 solid-to-liquid ratio (e.g., 10 g powder in 200 mL ethanol).

-

Heat the mixture at 80°C for 2 hours with stirring or perform ultrasonic extraction for 30 minutes at room temperature.

-

Filter the extract through gauze and centrifuge (e.g., 5000 x g, 20 min) to pellet debris. Collect the supernatant.

-

Repeat the extraction process twice more on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C to obtain a crude extract.

-

Dissolve a known mass of the dried extract in HPLC-grade methanol to a suitable final concentration.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, Acetonitrile (Solvent A) and 0.1% Acetic Acid in water (Solvent B).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using an analytical standard of the target ganoderic acid. Identify peaks based on retention time and quantify by comparing the peak area to the standard curve.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the transcript levels of biosynthesis genes.

Methodology:

-

Total RNA Extraction:

-

Harvest fresh mycelia or fruiting body tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extract total RNA using a commercial kit (e.g., TRIzol reagent or a plant RNA extraction kit) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

First-Strand cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers, following the kit manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., 18S rRNA or actin) as an internal control for normalization.

-

Perform the PCR on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

-

Heterologous Expression and Purification of P450 Enzymes

Characterizing CYP450 enzymes requires functional protein, often produced via heterologous expression in hosts like Saccharomyces cerevisiae or Escherichia coli.[9]

Methodology:

-

Host and Vector Selection:

-

S. cerevisiae is often a preferred host for fungal P450s as it is a eukaryote and possesses the necessary membrane structures (endoplasmic reticulum) for proper protein folding and integration.[9] Use an appropriate yeast expression vector.

-

It is crucial to co-express a cytochrome P450 reductase (CPR), either the native one from G. lucidum or a compatible one from yeast, to provide the necessary electrons for P450 activity.[4]

-

-

Expression:

-

Clone the full-length cDNA of the target CYP450 gene into the expression vector. A His-tag can be added to facilitate purification.

-

Transform the expression construct (and the CPR construct) into the host cells.

-

Grow the transformed cells in an appropriate medium and induce protein expression (e.g., with galactose for GAL promoters in yeast).

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using methods such as glass bead beating or a French press.

-

Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the membrane-bound P450).

-

-

Solubilization and Purification:

-

Resuspend the microsomal pellet in a buffer containing a mild, non-ionic detergent (e.g., CHAPS, n-octyl-β-D-glucopyranoside) to solubilize the membrane proteins.

-

Incubate on ice to allow for solubilization.

-

Centrifuge at high speed to pellet any unsolubilized material.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the target P450 enzyme using a buffer with a high concentration of imidazole.

-

Verify the purity and size of the protein using SDS-PAGE. The purified enzyme can then be used for in vitro functional assays.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum is a complex process rooted in the MVA pathway and culminating in a series of specific modifications by CYP450 enzymes. While the upstream pathway to lanosterol is well understood, the downstream tailoring enzymes, particularly the lanostane 12β-hydroxylase responsible for the final step, remain to be identified and characterized. The advancement of synthetic biology and heterologous expression systems has proven instrumental in functionally identifying individual P450s involved in GA synthesis.[9][10] Future research should focus on systematic screening of the numerous uncharacterized CYP450s in the G. lucidum genome to pinpoint the specific enzymes for each hydroxylation, oxidation, and reduction step. Elucidating the complete pathway will not only deepen our fundamental understanding of fungal secondary metabolism but also unlock the potential for metabolic engineering to enhance the production of this and other valuable ganoderic acids for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. 12-HYDROXYGANODERENIC ACID B | 1309931-84-7 | INDOFINE Chemical Company [indofinechemical.com]

- 7. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12β-Hydroxyganoderenic Acid B: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a naturally occurring triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderenic acid family, it is the subject of growing interest within the scientific community for its potential therapeutic applications. Triterpenoids from Ganoderma species are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of this compound, alongside detailed experimental protocols relevant to its study and an exploration of the signaling pathways modulated by related ganoderenic acids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. To date, specific experimental data on properties such as melting point and solubility are not widely reported in the available scientific literature.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₈ | |

| Molecular Weight | 530.65 g/mol | |

| CAS Number | 1309931-84-7 | |

| Synonyms | 3,7,12-Trihydroxy-11,15,23-trioxolanost-8,20-dien-26-oic acid | |

| Class | Triterpenoid | |

| Source | Ganoderma lucidum | |

| Purity | 95%~99% (as commercially available) |

Note: Further experimental determination of properties such as melting point, solubility in various solvents, and detailed spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) is required for a more complete physicochemical profile.

Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are limited, research on the broader class of ganoderenic acids suggests potential areas of investigation. Ganoderic acids have been shown to possess cytotoxic effects against various cancer cell lines and to exhibit anti-inflammatory properties.

Potential Signaling Pathways of Interest

Based on studies of other ganoderenic acids, the following signaling pathways are of significant interest for future research on this compound:

-

NF-κB Signaling Pathway: Ganoderic acid Me has been demonstrated to inhibit the proliferation, angiogenesis, and invasion of breast cancer cells by suppressing NF-κB activity and the expression of its downstream target genes.

-

Akt/mTOR Signaling Pathway: Other triterpenoid compounds have been shown to induce anticancer effects in breast cancer cells through the inhibition of the Akt/mTOR pathways.

Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.

Triterpenoid Extraction and Isolation from Ganoderma lucidum

This protocol provides a general framework for the extraction and isolation of triterpenoids, which can be adapted for the specific isolation of this compound.

dot

Caption: Workflow for the extraction and isolation of triterpenoids.

Methodology:

-

Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction, for example, using 100% ethanol at 60.22°C for 6 hours. Alternative methods like ultrasound-assisted extraction can also be employed.

-

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then fractionated using techniques such as flash chromatography to separate it into different fractions.

-

Purification: Fractions containing the compound of interest are further purified using methods like High-Performance Liquid Chromatography (HPLC).

-

Identification: The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analysis of Signaling Pathways by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to analyze

Biological Activities of 12β-Hydroxyganoderenic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, a genus of polypore mushrooms that has been used for centuries in traditional Asian medicine. Triterpenoids from Ganoderma are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to support further research and development of this promising natural compound.

Anticancer Activities

While specific quantitative data for this compound is limited in publicly accessible literature, studies on closely related ganoderic acids provide a framework for its potential anticancer effects. Ganoderic acids, as a class, have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth and angiogenesis. The primary mechanism of action appears to be the modulation of key signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Ganoderic acids have been reported to induce apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins. For example, GA-Me induces apoptosis in MDA-MB-231 cells by suppressing the expression of the anti-apoptotic protein Bcl-2.[1] It is plausible that this compound shares a similar mechanism of action.

Anti-Invasive and Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality. Ganoderic acids have been shown to inhibit the invasion and migration of cancer cells. GA-Me, for instance, down-regulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion.[1]

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoids from Ganoderma are known for their potent anti-inflammatory properties. While specific studies on this compound are scarce, the general mechanisms observed for related compounds likely apply.

Inhibition of Inflammatory Mediators

Ganoderic acids are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of ganoderic acids are largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathways

The biological activities of ganoderic acids are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cancer.

Studies on ganoderic acid Me (GA-Me) indicate that it inhibits NF-κB activity in breast cancer cells.[1] This inhibition leads to the downregulation of NF-κB target genes, including those involved in cell proliferation (c-Myc and cyclin D1), anti-apoptosis (Bcl-2), invasion (MMP-9), and angiogenesis (VEGF, IL-6, and IL-8).[1]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard assays used for assessing anticancer and anti-inflammatory activities of natural products can be adapted.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

Caption: General workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Workflow:

Caption: General workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., the IC50 value obtained from the MTT assay) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The distribution of live, early apoptotic, late apoptotic, and necrotic cells can be determined based on their fluorescence profiles.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma species, holds promise as a potential therapeutic agent due to its likely anticancer and anti-inflammatory properties, as inferred from studies on related ganoderic acids. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying these effects. However, there is a clear need for further research to specifically elucidate the biological activities and mechanisms of action of this compound. Future studies should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound in a panel of cancer cell lines.

-

Detailed mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

Such research will be crucial for translating the therapeutic potential of this natural compound into clinical applications.

References

The Core Mechanism of Action of 12β-Hydroxyganoderenic Acid B in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth mechanistic studies on 12β-Hydroxyganoderenic acid B in cancer cells is limited. This guide synthesizes the known anti-cancer activities of the broader family of ganoderic acids, triterpenoids isolated from Ganoderma lucidum, to provide a comprehensive overview of the probable mechanisms of action. The presented data and pathways are based on studies of closely related compounds such as Ganoderic Acid A, T, and DM.

Executive Summary

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have demonstrated significant potential as anti-cancer agents. These compounds exert their therapeutic effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. This technical guide provides a detailed exploration of these core mechanisms, supported by quantitative data from various cancer cell line studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. The primary molecular targets of ganoderic acids include key regulators of cell survival and proliferation such as NF-κB, Akt/mTOR, and MAPK signaling pathways.

Cytotoxicity of Ganoderic Acids in Cancer Cell Lines

Ganoderic acids have shown a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the specific ganoderic acid and the cancer cell line.

| Ganoderic Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 20-80 (Dose-dependent) | [1] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 20-80 (Dose-dependent) | [1] |

| Ganoderic Acid T | 95-D (Lung Cancer) | Not specified | [2] |

| Ganoderic Acid T | SMMC7721 (Hepatocellular Carcinoma) | Not specified | [2] |

| Ganoderic Acid DM | Breast Cancer Cells | Not specified | [3] |

| Ganoderic Acid (General) | BEL7402 (Hepatoma) | ~500 µg/ml | [4] |

Core Mechanisms of Action

The anti-cancer effects of ganoderic acids are primarily attributed to three interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Ganoderic acids predominantly trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Key Molecular Events:

-

Upregulation of Pro-Apoptotic Proteins: Ganoderic acids increase the expression of pro-apoptotic proteins like Bax.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, they decrease the levels of anti-apoptotic proteins such as Bcl-2.[2]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.[2]

-

Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Cascade Activation: Cytosolic cytochrome c activates a cascade of cysteine proteases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][2]

Cell Cycle Arrest

Ganoderic acids can halt the progression of the cell cycle, primarily at the G1/S or G2/M transitions, thereby preventing cancer cell proliferation.

Key Molecular Events:

-

Modulation of Cyclins and CDKs: They downregulate the expression of key cell cycle proteins, including Cyclin D1 and cyclin-dependent kinases (CDKs) like CDK2 and CDK6.[1][3]

-

Upregulation of CDK Inhibitors: Ganoderic acids can increase the expression of CDK inhibitors such as p21.[1] This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Inhibition of Metastasis

Ganoderic acids have been shown to suppress the metastatic potential of cancer cells by interfering with key signaling pathways that regulate cell invasion and migration.

Key Molecular Events:

-

Inhibition of NF-κB Signaling: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2] Ganoderic acids can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate genes involved in invasion and metastasis.

-

Downregulation of MMPs: By inhibiting NF-κB, ganoderic acids lead to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[2]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Procedure:

-

Seed cells and treat with this compound as for the MTT assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Culture and treat cells with this compound.

-

Harvest approximately 1x10⁶ cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that ganoderic acids, a class of compounds to which this compound belongs, are potent anti-cancer agents with multifaceted mechanisms of action. They effectively induce apoptosis, halt cell cycle progression, and inhibit metastasis in a variety of cancer cell lines. The primary signaling pathways targeted appear to be NF-κB and those regulating the mitochondrial apoptotic cascade and cell cycle checkpoints.

Future research should focus on elucidating the specific molecular interactions and dose-dependent effects of this compound in a wider range of cancer cell lines, including drug-resistant phenotypes. In vivo studies in animal models are also crucial to validate the therapeutic potential and assess the pharmacokinetic and pharmacodynamic properties of this compound. A deeper understanding of its precise mechanism of action will be instrumental in its development as a novel therapeutic agent for cancer treatment.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Natural Sources of 12β-Hydroxyganoderenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a complex triterpenoid (B12794562) belonging to the lanostane (B1242432) family of natural products. These compounds, particularly those isolated from medicinal mushrooms of the Ganoderma genus, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, isolation, and analytical determination of this compound, with a focus on methodologies relevant to researchers in natural product chemistry and drug development.

Primary Natural Source: Ganoderma lucidum

Quantitative Analysis

A thorough review of existing scientific literature did not yield specific quantitative data for the concentration of this compound in Ganoderma lucidum or other natural sources. Published quantitative analyses on Ganoderma triterpenoids have predominantly focused on more abundant ganoderic acids, such as ganoderic acid A and B. The lack of quantitative data for this compound highlights an area for future research and the need for the development of specific and validated analytical methods for its quantification.

Table 1: Quantitative Data for Selected Ganoderic Acids in Ganoderma lucidum

| Compound | Concentration Range (mg/100g dried fruiting body) | Analytical Method | Reference |

| Ganoderic Acid A | 0.8502 to 0.9241 | HPLC | [3] |

| Ganoderic Acid (General) | 20.35 (mg/g dry weight biomass) under optimized conditions | Not specified | [4] |

Note: This table is provided for context on the general content of ganoderic acids in Ganoderma lucidum. Data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and quantification of this compound is not available in the current body of literature. However, based on established methods for the isolation of other ganoderic acids from Ganoderma lucidum, a general workflow can be proposed.

General Extraction and Fractionation of Triterpenoids from Ganoderma lucidum

-

Preparation of Material: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at an elevated temperature (e.g., 60°C) for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.

Isolation and Purification of Ganoderic Acids

-

Silica (B1680970) Gel Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform (B151607) and methanol with increasing polarity, is used to separate the compounds into different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The separation is monitored using a UV detector, typically at a wavelength around 252 nm.

Analytical Method for Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the identification and structural elucidation of isolated compounds, HPLC coupled with mass spectrometry is a powerful tool. A study by Cheng et al. (2011) systematically investigated the fragmentation pathways of 44 known triterpenoids from Ganoderma lucidum using multistage tandem mass spectrometry (MSn).[5] This work provides a valuable framework for the identification of triterpenoids like this compound based on their mass spectral fragmentation patterns.[5]

Visualizations

Biosynthesis of Ganoderic Acids

The biosynthesis of ganoderic acids, including this compound, originates from the mevalonate (B85504) pathway, which produces the precursor lanosterol. Lanosterol then undergoes a series of modifications, primarily catalyzed by cytochrome P450 enzymes, to yield the diverse array of ganoderic acids.

Caption: Biosynthetic pathway of ganoderic acids.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of ganoderic acids from Ganoderma lucidum.

Caption: General workflow for isolating ganoderic acids.

Signaling Pathway Modulation by a Related Ganoderic Acid

While no specific signaling pathway has been elucidated for this compound, other ganoderic acids have been shown to modulate cellular signaling. For instance, Ganoderic Acid B has been reported to reverse multidrug resistance in cancer cells by inhibiting the function of the ABCB1 transporter.

Caption: Inhibition of ABCB1 by Ganoderic Acid B.

Conclusion

This compound is a promising natural product found in Ganoderma lucidum. While its primary source is known, there is a clear need for further research to establish its concentration in various natural sources, develop specific and validated analytical methods for its quantification, and to elucidate its biological activities and mechanisms of action. The methodologies and pathways described in this guide for related ganoderic acids provide a solid foundation for researchers to pursue these important areas of investigation.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]

- 5. Fragmentation pathways of oxygenated tetracyclic triterpenoids and their application in the qualitative analysis of Ganoderma lucidum by multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 12β-Hydroxyganoderenic Acid B: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of 12β-Hydroxyganoderenic acid B is limited. This guide summarizes the available information on this specific compound and extrapolates potential therapeutic avenues based on the well-documented activities of other closely related ganoderic acids, triterpenoids isolated from Ganoderma lucidum. The experimental protocols and signaling pathways described herein are presented as a framework for future investigation into this compound.

Introduction to this compound

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is presumed to share in the diverse pharmacological activities attributed to this class of compounds, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties. While specific molecular targets for this compound have not been extensively characterized, the broader family of ganoderic acids has been shown to modulate key signaling pathways implicated in cancer and inflammation.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of other ganoderic acids, such as Ganoderic Acid A, C1, F, H, Me, and T, the following signaling pathways and molecular targets are proposed as potential areas of investigation for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Several ganoderic acids have been shown to inhibit the NF-κB pathway.[1][2][3][4] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[1][2]

AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation, differentiation, and apoptosis. Some ganoderic acids have been found to suppress the activity of AP-1, which can lead to the downregulation of genes involved in tumor growth and invasion, such as Cdk4 and urokinase-type plasminogen activator (uPA).[5]

Quantitative Data for Related Ganoderic Acids

The following tables summarize the cytotoxic effects of various ganoderic acids on different cancer cell lines, providing a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity (IC50) of Ganoderic Acids on Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 (48h) | [6] |

| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | 92.3 (48h) | [6] |

| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | 85.1 (48h) | [6] |

| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 110.5 (48h) | [6] |

| Ganoderic Acid (in SLNs) | HepG2 | Hepatocellular Carcinoma | 25.1 (72h) | [7] |

| Ganoderic Acid (solution) | HepG2 | Hepatocellular Carcinoma | 36.2 (72h) | [7] |

| Compound 20 (from G. lucidum) | - | - | 5.3 | [8] |

| Compound 2 | - | - | 36.5 | [8] |

Experimental Protocols for Target Validation

The following are detailed, generalized protocols for key experiments to investigate the potential therapeutic effects of this compound.

General Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Materials:

-

Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.[6]

-

Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.[6]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.[6]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

-

Materials:

-

Treated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the cells by flow cytometry within 1 hour.[6]

-

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways (e.g., p-IκBα, total IκBα, cleaved caspase-3).

-

Materials:

-

Treated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[9]

-

Separate equal amounts of protein on an SDS-PAGE gel.[6]

-

Transfer the proteins to a PVDF membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies overnight at 4°C.[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

Detect the protein bands using an ECL substrate.[6]

-

Conclusion and Future Directions

While direct evidence is currently sparse, the chemical similarity of this compound to other well-studied ganoderic acids strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. The primary therapeutic targets are likely to be key regulatory nodes in the NF-κB and AP-1 signaling pathways. Future research should focus on validating these targets through rigorous in vitro and in vivo studies, utilizing the experimental frameworks provided in this guide. The elucidation of the precise molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic.

References

- 1. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. portlandpress.com [portlandpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 12β-Hydroxyganoderenic Acid B: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triterpenoids from the medicinal mushroom Ganoderma lucidum are a promising class of natural products with demonstrated anti-cancer properties. While direct cytotoxic data for 12β-Hydroxyganoderenic acid B is pending, this technical guide synthesizes the current understanding of related compounds. This document provides a detailed examination of the in vitro cytotoxic effects of Lucidenic Acid B (LAB) on the human leukemia cell line HL-60, offering a proxy for the potential activity of this compound. Key findings indicate that LAB induces apoptosis through a mitochondria-mediated pathway. This guide furnishes detailed experimental protocols, quantitative data from cytotoxicity assays, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in the design and execution of further studies in this area.

Quantitative Cytotoxicity Data

The cytotoxic effects of Lucidenic Acid B (LAB) on the human promyelocytic leukemia cell line HL-60 have been quantified through various assays. The following table summarizes the key findings, offering insights into the dose-dependent and mechanistic aspects of its anti-cancer activity.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability (MTT Assay) | HL-60 | LAB (20, 40, 60, 80, 100 µM) for 24h | Dose-dependent decrease in cell viability. | [1] |

| Apoptosis Rate (Annexin V-FITC/PI Staining) | HL-60 | LAB (unspecified concentration) | Significant increase in early and late apoptotic cells. | [1][2] |

| Cell Cycle Analysis | HL-60 | LAB | No significant cell cycle arrest observed. | [1][2] |

| Mitochondrial Membrane Potential (MMP) | HL-60 | LAB | Dose-dependent loss of MMP. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of Lucidenic Acid B. These protocols can be adapted for the study of this compound.

Cell Culture

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 × 10⁴ cells/well.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0, 20, 40, 60, 80, 100 µM) for 24 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat HL-60 cells with the test compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, Caspase-9, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Lucidenic Acid B-Induced Apoptosis

The cytotoxic activity of Lucidenic Acid B in HL-60 cells is primarily mediated through the intrinsic apoptosis pathway, which is initiated at the mitochondria.

Caption: Proposed mitochondria-mediated apoptotic pathway induced by Lucidenic Acid B.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a test compound.

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

The available evidence from studies on Lucidenic Acid B strongly suggests that triterpenoids from Ganoderma lucidum, including potentially this compound, possess significant cytotoxic and pro-apoptotic properties against cancer cells. The mitochondria-mediated pathway appears to be a key mechanism of action for this class of compounds.

Future research should focus on directly evaluating the in vitro cytotoxicity of this compound across a panel of cancer cell lines. The experimental protocols and workflows detailed in this guide provide a solid foundation for such investigations. Furthermore, elucidating the specific molecular targets and any potential off-target effects will be crucial for the further development of this compound as a potential therapeutic agent. Studies exploring its synergistic effects with existing chemotherapeutic drugs are also warranted.

References

A Technical Guide to the Antioxidant Properties of Ganoderenic Acids, with a Focus on 12β-Hydroxyganoderenic Acid B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antioxidant properties of 12β-Hydroxyganoderenic acid B is limited in the currently available scientific literature. This guide provides a comprehensive overview of the known antioxidant activities of closely related ganoderenic acids and total triterpenoid (B12794562) extracts from Ganoderma lucidum, details common experimental protocols for antioxidant assessment, and explores the key signaling pathways involved.

Introduction: The Antioxidant Potential of Ganoderic Acids

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids, collectively known as ganoderic acids. These compounds are recognized for a variety of pharmacological activities, including antioxidant effects.[1][2] While over 150 triterpenoids have been identified from Ganoderma species, research has often focused on total extracts or a few major ganoderic acids like A, B, C, and D.[3][4]

Triterpenoids from Ganoderma lucidum have demonstrated the ability to protect cells from radiation-induced damage and exhibit significant antioxidant activity in various in vitro assays.[4] Their antioxidant mechanisms are multifaceted, involving direct radical scavenging and the modulation of cellular antioxidant defense systems.[5][6] This guide will synthesize the available information to provide a technical framework for understanding and evaluating the antioxidant potential of ganoderenic acids, including the less-studied this compound.

General Antioxidant Activity of Ganoderma Triterpenoids

Studies on total triterpenoid extracts and other ganoderic acids from Ganoderma lucidum have consistently shown dose-dependent antioxidant activities.[3] The terpene fraction of G. lucidum has been found to possess the highest antioxidative effect compared to other fractions in assays measuring lipid peroxidation and erythrocyte membrane oxidation.[3]

While specific data for this compound is not available, the existing literature on related compounds provides a strong rationale for investigating its antioxidant potential. For instance, ganoderic acids A and D have been identified as significant constituents in the most potent antioxidant fractions of G. lucidum extracts.[7] Furthermore, ganoderic acids, in general, are recognized for their strong free radical scavenging activity.[8]

Table 1: Summary of Reported Antioxidant Activities of Ganoderma lucidum Triterpenoid Extracts

| Extract/Compound | Assay | Key Findings |

| Total Triterpenoids | DPPH Radical Scavenging | Scavenging rate of 65.88% at a specific concentration.[7] |

| Total Triterpenoids | ABTS Radical Scavenging | Scavenging rate of 97.91% at a specific concentration.[7] |

| Total Triterpenoids | Hydroxyl Radical Scavenging | Scavenging rate of 86.45% at a specific concentration.[7] |

| Methanolic Extract (rich in triterpenoids) | DPPH Radical Scavenging | 51.30 µmol of Trolox equivalents per 1 g DW.[9] |

| Methanolic Extract (rich in triterpenoids) | ABTS Radical Scavenging | 81.26 µmol of Trolox equivalents per 1 g DW.[9] |

| Methanolic Extract (rich in triterpenoids) | FRAP | 49.87 µmol of Trolox equivalents per 1 g DW.[9] |

| Ganoderic Acid A (in vivo) | Alcoholic Liver Injury Model | Increased hepatic activities of antioxidant enzymes (CAT, SOD) and levels of GSH, while decreasing MDA.[5] |

Experimental Protocols for In Vitro Antioxidant Assays

A variety of in vitro assays are commonly employed to determine the antioxidant capacity of natural products. The following sections detail the methodologies for the most frequently used assays in the context of Ganoderma research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method due to its simplicity and reliability. It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Table 2: Experimental Protocol for DPPH Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare a 0.1 mM solution of DPPH in methanol.[10] |

| 2. Sample Preparation | Dissolve the test compound (e.g., this compound) in a suitable solvent to create a series of concentrations. |

| 3. Reaction Mixture | Mix a specific volume of the sample solution (e.g., 0.5 mL) with the DPPH solution (e.g., 3.5 mL).[11] |

| 4. Incubation | Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11] |

| 5. Measurement | Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.[11] |

| 6. Calculation | Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined. |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Table 3: Experimental Protocol for ABTS Assay

| Step | Procedure |

| 1. Reagent Preparation | Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 140 mM) and allowing the mixture to stand in the dark for 12-16 hours. |

| 2. Working Solution | Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol) to obtain an absorbance of approximately 0.7 at 734 nm.[11] |

| 3. Sample Preparation | Prepare a series of concentrations of the test compound. |

| 4. Reaction Mixture | Add a small volume of the sample solution (e.g., 0.1 mL) to the ABTS•+ working solution (e.g., 4.9 mL).[11] |

| 5. Incubation | Allow the reaction to proceed for a specific time (e.g., 10 minutes) at room temperature.[11] |

| 6. Measurement | Measure the absorbance at 734 nm.[11] |

| 7. Calculation | Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay. |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Table 4: Experimental Protocol for FRAP Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 0.3 M, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 ratio.[11] |

| 2. Sample Preparation | Prepare a series of concentrations of the test compound. |

| 3. Reaction Mixture | Mix a small volume of the sample solution (e.g., 0.2 mL) with the FRAP reagent (e.g., 3.8 mL).[11] |

| 4. Incubation | Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[11] |

| 5. Measurement | Measure the absorbance at 593 nm.[11] |

| 6. Calculation | The antioxidant capacity is determined from a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄) and is often expressed as Trolox equivalents.[11] |

Visualization of Experimental Workflow and Signaling Pathways

General Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant properties of a compound like this compound.

Caption: General workflow for assessing in vitro antioxidant activity.

The Nrf2 Signaling Pathway: A Key Cellular Antioxidant Response

Beyond direct radical scavenging, many natural compounds exert their antioxidant effects by activating endogenous defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[12][13]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[15][16] This leads to the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[16] The potential of ganoderenic acids to modulate this pathway is an important area of investigation.

Caption: The Nrf2-ARE antioxidant signaling pathway.

Conclusion

While direct evidence for the antioxidant activity of this compound is yet to be established, the broader family of ganoderenic acids from Ganoderma lucidum demonstrates significant antioxidant potential. This technical guide provides a foundational understanding of the methodologies used to assess these properties and the key cellular pathways, such as the Nrf2 signaling cascade, that may be involved. Further research focusing on the isolation and characterization of individual ganoderenic acids, including this compound, is warranted to fully elucidate their specific contributions to the overall antioxidant and therapeutic effects of Ganoderma lucidum. The protocols and pathways detailed herein offer a robust framework for such future investigations.

References

- 1. longdom.org [longdom.org]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene antioxidants from ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Properties of Triterpenoids Isolated from Bagasse-Cultivated Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), at Different Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | High Oxygen Treatments Enhance the Contents of Phenolic Compound and Ganoderic Acid, and the Antioxidant and DNA Damage Protective Activities of Ganoderma lingzhi Fruiting Body [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 4.4. Antioxidant Activity Assays [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: NMR Spectroscopy for the Structure Elucidaion of 12β-Hydroxyganoderenic Acid B